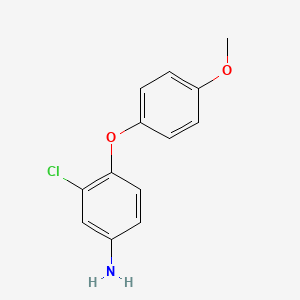

3-Chlor-4-(4-Methoxyphenoxy)anilin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-4-(4-methoxyphenoxy)aniline: is an organic compound with the molecular formula C13H12ClNO2 It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and a 4-methoxyphenoxy group at the 4-position

Wissenschaftliche Forschungsanwendungen

Chemistry:

3-Chloro-4-(4-methoxyphenoxy)aniline is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and polymers .

Biology:

In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its antimicrobial and antifungal properties .

Medicine:

The compound is explored for its potential therapeutic applications. It has shown promise in the development of new drugs for treating infections and other diseases .

Industry:

In the industrial sector, 3-Chloro-4-(4-methoxyphenoxy)aniline is used in the production of dyes, pigments, and other specialty chemicals .

Wirkmechanismus

Target of Action

It’s worth noting that this compound is a derivative of aniline, which is known to interact with various enzymes and receptors in the body .

Mode of Action

Aniline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Aniline and its derivatives are known to be involved in various biochemical processes, including oxidative stress, inflammation, and apoptosis .

Pharmacokinetics

It’s worth noting that aniline derivatives generally have good absorption and distribution profiles due to their lipophilic nature .

Result of Action

It’s worth noting that aniline derivatives can cause various cellular effects, including changes in cell morphology, induction of oxidative stress, and modulation of cell signaling pathways .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of aniline derivatives .

Biochemische Analyse

Biochemical Properties

3-Chloro-4-(4-methoxyphenoxy)aniline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For instance, it may bind to specific active sites on enzymes, altering their catalytic activity and affecting the overall metabolic flux. The nature of these interactions can vary, ranging from competitive inhibition to allosteric modulation, depending on the specific enzyme and the concentration of 3-Chloro-4-(4-methoxyphenoxy)aniline .

Cellular Effects

The effects of 3-Chloro-4-(4-methoxyphenoxy)aniline on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Chloro-4-(4-methoxyphenoxy)aniline may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These changes can result in altered cell proliferation, differentiation, and apoptosis, depending on the cell type and the concentration of the compound .

Molecular Mechanism

At the molecular level, 3-Chloro-4-(4-methoxyphenoxy)aniline exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Additionally, 3-Chloro-4-(4-methoxyphenoxy)aniline can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-4-(4-methoxyphenoxy)aniline can change over time. The compound’s stability and degradation play crucial roles in determining its long-term effects on cellular function. Studies have shown that 3-Chloro-4-(4-methoxyphenoxy)aniline can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, potentially leading to adaptive responses or toxicity .

Dosage Effects in Animal Models

The effects of 3-Chloro-4-(4-methoxyphenoxy)aniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of 3-Chloro-4-(4-methoxyphenoxy)aniline can result in toxic or adverse effects, including organ damage and altered metabolic activities .

Metabolic Pathways

3-Chloro-4-(4-methoxyphenoxy)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and detoxification pathways .

Transport and Distribution

Within cells and tissues, 3-Chloro-4-(4-methoxyphenoxy)aniline is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its overall efficacy and toxicity, as well as its ability to reach specific target sites within the cell .

Subcellular Localization

The subcellular localization of 3-Chloro-4-(4-methoxyphenoxy)aniline plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its ability to modulate cellular processes. For example, localization to the nucleus may enhance its effects on gene expression, while localization to the mitochondria may influence cellular energy production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Nucleophilic Substitution: One common method for synthesizing 3-Chloro-4-(4-methoxyphenoxy)aniline involves the nucleophilic substitution of 3-chloroaniline with 4-methoxyphenol. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, making it a better nucleophile. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

-

Palladium-Catalyzed Coupling: Another method involves the palladium-catalyzed coupling of 3-chloroaniline with 4-methoxyphenylboronic acid. This Suzuki-Miyaura coupling reaction is performed in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate in a solvent like ethanol or toluene .

Industrial Production Methods:

Industrial production of 3-Chloro-4-(4-methoxyphenoxy)aniline typically follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

-

Oxidation: 3-Chloro-4-(4-methoxyphenoxy)aniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

-

Reduction: The compound can be reduced to form the corresponding amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used .

-

Substitution: The chlorine atom in 3-Chloro-4-(4-methoxyphenoxy)aniline can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions .

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products:

Oxidation: Quinone derivatives

Reduction: Amine derivatives

Substitution: Various substituted aniline derivatives

Vergleich Mit ähnlichen Verbindungen

3-Chloro-4-(4-chlorophenoxy)aniline: Similar in structure but with a chlorine atom instead of a methoxy group at the 4-position.

4-(4-Methoxyphenoxy)aniline: Lacks the chlorine atom at the 3-position.

3-Chloro-4-methoxyaniline: Lacks the phenoxy group at the 4-position.

Uniqueness:

3-Chloro-4-(4-methoxyphenoxy)aniline is unique due to the presence of both the chlorine atom and the 4-methoxyphenoxy group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

3-Chloro-4-(4-methoxyphenoxy)aniline is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the molecular formula C15H15ClNO3 and a molecular weight of 289.74 g/mol. Its structure features a chloro group at the 3-position of the aniline ring and a methoxyphenoxy group at the 4-position, which contributes to its unique chemical properties.

Biological Activities

1. Antimicrobial Properties

Research indicates that 3-Chloro-4-(4-methoxyphenoxy)aniline exhibits significant antimicrobial activity. It has been suggested that this compound may inhibit chitin synthesis in fungi, making it effective as an antifungal agent. In vitro studies have shown its potential to combat various fungal pathogens, showcasing its utility in agricultural applications as a fungicide.

2. Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may interact with specific proteins involved in cancer pathways, potentially leading to therapeutic effects. For instance, a study evaluated its antiproliferative activity against several cancer cell lines, yielding promising results.

| Cell Line | IC50 (µM) |

|---|---|

| L1210 | 0.04 |

| CEM | 0.16 |

| HeLa | 0.12 |

These findings indicate that structural modifications can enhance the compound's efficacy against cancer cells, with IC50 values reflecting its potency.

3. Enzyme Interaction

The interactions of 3-Chloro-4-(4-methoxyphenoxy)aniline with various enzymes suggest possible roles in metabolic pathways. The compound may act as an inhibitor or activator of specific enzymes, contributing to its biological effects.

Case Studies

Case Study 1: Antiplasmodial Activity

A related compound, artesunate-3-Chloro-4-(4-chlorophenoxy)aniline (ATSA), has been studied for its antimalarial activity against Plasmodium falciparum and Plasmodium vivax. The inhibitory concentration (IC50) values were found to be:

| Strain | IC50 (ng/ml) | Selective Index |

|---|---|---|

| 3D7 | 11.47 ± 1.3 | 2180.91 |

| W2 | 1.45 ± 0.26 | >71 |

These results highlight the potential of similar compounds in treating malaria, indicating a need for further exploration of their mechanisms.

The biological activity of 3-Chloro-4-(4-methoxyphenoxy)aniline can be attributed to its ability to modulate cellular processes:

- Inhibition of Chitin Synthesis: This mechanism underpins its antifungal activity.

- Protein Interaction: The compound's structure allows it to bind to proteins involved in cancer pathways, potentially altering their function.

- Enzyme Modulation: By interacting with enzymes, it may influence metabolic pathways critical for cell survival and proliferation.

Eigenschaften

IUPAC Name |

3-chloro-4-(4-methoxyphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEVZDKXGIAABF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.